
GPR55 agonist 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GPR55 agonist 4 is a potent and selective agonist of the G protein-coupled receptor 55 (GPR55). This receptor has been implicated in various physiological and pathological processes, including cancer, neurodegenerative diseases, and metabolic disorders. This compound has shown promising potential in modulating these conditions by activating the GPR55 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GPR55 agonist 4 involves several key steps. The commercially available 3,4-dihydrocoumarin is treated with concentrated sulfuric acid in anhydrous methanol, yielding an intermediate compound. This intermediate undergoes a methylation reaction in the presence of methyl iodide and sodium hydride in dimethylformamide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: GPR55 agonist 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
GPR55 agonist 4 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure-activity relationship of GPR55 ligands.
Biology: Investigated for its role in modulating microglia-mediated neuroinflammation and other cellular processes.
Medicine: Explored as a potential therapeutic agent for cancer, neurodegenerative diseases, and metabolic disorders.
Industry: Utilized in the development of novel pharmaceuticals targeting GPR55
Mechanism of Action
GPR55 agonist 4 exerts its effects by binding to the GPR55 receptor, leading to the recruitment of β-arrestin and subsequent activation of downstream signaling pathways. This activation results in various cellular responses, including modulation of calcium release, phosphorylation of extracellular signal-regulated kinases (ERK1/2), and activation of nuclear factor of activated T-cells (NFAT). These pathways play crucial roles in regulating cell proliferation, migration, and immune responses .
Comparison with Similar Compounds
O-1602: Another GPR55 agonist with similar binding properties.
ML-193: A GPR55 antagonist with inverse agonistic activity.
KIT C: A coumarin-based compound acting as a GPR55 antagonist
Uniqueness: GPR55 agonist 4 stands out due to its high potency and selectivity for the GPR55 receptor. Its ability to induce β-arrestin recruitment and activate specific signaling pathways makes it a valuable tool for studying GPR55-related physiological and pathological processes. Additionally, its potential therapeutic applications in various diseases highlight its significance in scientific research and drug development .
Properties
Molecular Formula |
C19H16FN5O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-[3-[[(1R)-1-(4-fluorophenyl)ethyl]amino]-1,2,4-triazin-6-yl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C19H16FN5O2/c1-11(12-3-6-14(20)7-4-12)22-18-21-10-15(23-24-18)13-5-8-17-16(9-13)25(2)19(26)27-17/h3-11H,1-2H3,(H,21,22,24)/t11-/m1/s1 |
InChI Key |
YMMHFOXSAMBHAZ-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)NC2=NC=C(N=N2)C3=CC4=C(C=C3)OC(=O)N4C |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=NC=C(N=N2)C3=CC4=C(C=C3)OC(=O)N4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


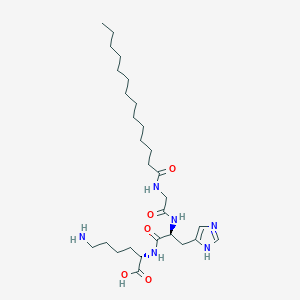
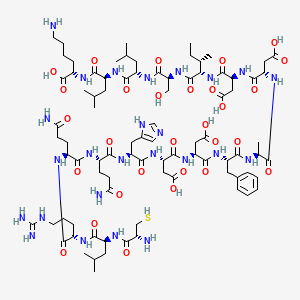
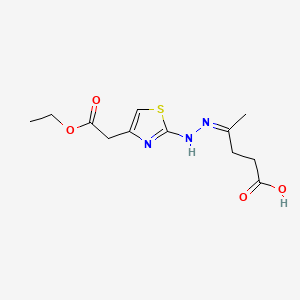
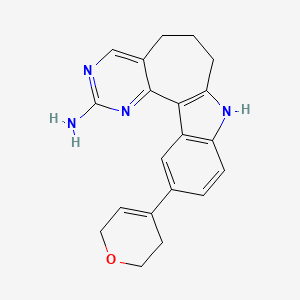
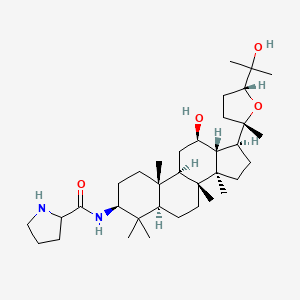
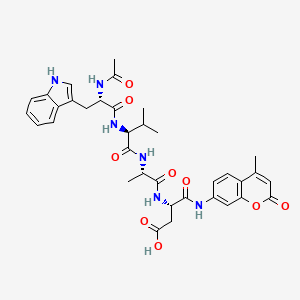

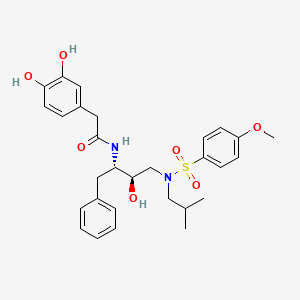
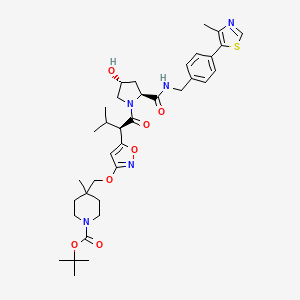
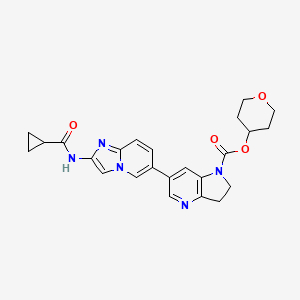

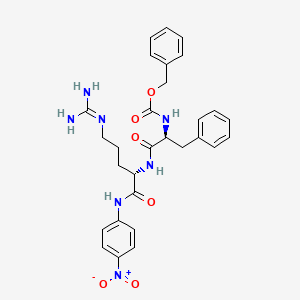
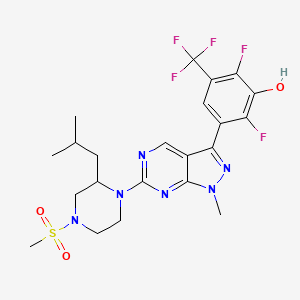
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)
